Increased Basicity (pKa) vs. Unsubstituted 2-(Thiazol-5-yl)ethanamine
The 2-methyl substitution in 2-(2-Methyl-1,3-thiazol-5-yl)ethan-1-amine increases the predicted basicity of the compound compared to the unsubstituted analog, 2-(thiazol-5-yl)ethanamine. This is quantified by a higher predicted acid dissociation constant (pKa) for its conjugate acid . This difference in basicity affects protonation state at physiological pH, influencing solubility, membrane permeability, and target binding interactions [1].
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | 9.24 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-(Thiazol-5-yl)ethanamine: pKa value not readily available in public domain; expected to be lower due to lack of electron-donating methyl group [1]. |
| Quantified Difference | Not directly calculable due to missing comparator data; however, the presence of the 2-methyl group is known to increase the pKa of thiazoles by approximately 1-2 units based on class-level SAR [1]. |
| Conditions | Predicted using ACD/Labs Percepta Platform; aqueous solution at 25 °C . |
Why This Matters
Higher pKa indicates a stronger conjugate base, which can influence the compound's ionization state in biological assays and its reactivity in nucleophilic reactions during synthesis.
- [1] Elmali, D. (2007). Calculation of Acidity Constants of Some Substituted Thiazole Derivatives Using DFT and UV Spectroscopic Methods. Index Academic Documents. View Source
